molecular formula C16H13ClN2O3S B12695129 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-chlorophenyl)carbamate CAS No. 199172-80-0

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-chlorophenyl)carbamate

Cat. No.: B12695129
CAS No.: 199172-80-0
M. Wt: 348.8 g/mol
InChI Key: GWPCGFMQTAWQMZ-UHFFFAOYSA-N
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Description

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-chlorophenyl)carbamate is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-chlorophenyl)carbamate typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbonyl compounds under acidic conditions.

    Introduction of the Carbamate Group: The carbamate group is introduced by reacting the benzothiazole derivative with an appropriate isocyanate or carbamoyl chloride in the presence of a base such as triethylamine.

    Chlorination: The final step involves the chlorination of the phenyl ring using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and solvents that can be recycled is also common to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-chlorophenyl)carbamate involves the inhibition of specific enzymes and disruption of cellular pathways. For instance, in antimicrobial applications, it may inhibit enzymes involved in cell wall synthesis or DNA replication. In cancer cells, it could interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-phenylcarbamate
  • 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate
  • 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-bromophenyl)carbamate

Uniqueness

Compared to its analogs, 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-chlorophenyl)carbamate exhibits enhanced biological activity due to the presence of the 3-chlorophenyl group, which may improve its binding affinity to target enzymes and receptors. This makes it a more potent candidate for applications in medicinal chemistry and agriculture.

Properties

CAS No.

199172-80-0

Molecular Formula

C16H13ClN2O3S

Molecular Weight

348.8 g/mol

IUPAC Name

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C16H13ClN2O3S/c17-11-4-3-5-12(10-11)18-16(21)22-9-8-19-15(20)13-6-1-2-7-14(13)23-19/h1-7,10H,8-9H2,(H,18,21)

InChI Key

GWPCGFMQTAWQMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CCOC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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